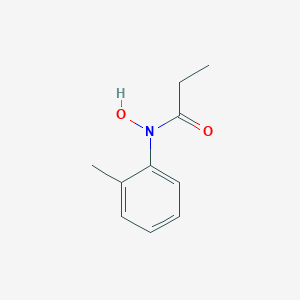

N-hydroxy-N-(2-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

151826-41-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-hydroxy-N-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C10H13NO2/c1-3-10(12)11(13)9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3 |

InChI Key |

AVZUAGRZTBEJGX-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1C)O |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1C)O |

Synonyms |

Propanamide, N-hydroxy-N-(2-methylphenyl)- |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of N Hydroxy N 2 Methylphenyl Propanamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. Through the application of various NMR techniques, a detailed picture of the proton and carbon environments within N-hydroxy-N-(2-methylphenyl)propanamide can be constructed.

Proton (¹H) NMR Analysis of Amide and Aromatic Resonances

The ¹H NMR spectrum of this compound provides crucial information about the number of different proton environments and their neighboring protons. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic protons on the 2-methylphenyl group are expected to appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. Due to the ortho-substitution, these protons will likely exhibit complex splitting patterns arising from spin-spin coupling with each other.

The protons of the propanamide moiety will have distinct chemical shifts. The methylene (-CH₂-) protons are anticipated to resonate as a quartet, influenced by the adjacent methyl group. The terminal methyl (-CH₃) protons of the propanamide group will likely appear as a triplet. The methyl group attached to the phenyl ring is expected to be a singlet in the upfield region of the aromatic signals. The hydroxyl proton (-OH) can appear over a broad range and may be a broad singlet, its position being sensitive to solvent and concentration.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| -CH₂- (propanamide) | ~2.4 | Quartet |

| Ar-CH₃ | ~2.2 | Singlet |

| -CH₃ (propanamide) | ~1.1 | Triplet |

| -OH | Broad | Singlet |

Carbon (¹³C) NMR for Backbone and Substituent Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 170-180 ppm.

The aromatic carbons of the 2-methylphenyl group will appear between 120 and 140 ppm. The carbon atom to which the methyl group is attached will have a distinct chemical shift compared to the other aromatic carbons. The carbons of the propanamide group, the methylene and methyl carbons, will be observed in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | 170 - 180 |

| Aromatic-C (substituted) | 130 - 140 |

| Aromatic-C | 120 - 130 |

| -CH₂- (propanamide) | 25 - 35 |

| Ar-CH₃ | 15 - 25 |

| -CH₃ (propanamide) | 10 - 15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Assignment

To confirm the connectivity of the atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the propanamide group would be expected, confirming their adjacent relationship. Correlations between the aromatic protons would also be observed, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each protonated carbon atom will show a cross-peak corresponding to its attached proton(s). This allows for the unambiguous assignment of the carbon signals for the methylene and methyl groups of the propanamide and the methyl group on the aromatic ring, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, correlations would be expected between the methylene protons of the propanamide group and the carbonyl carbon. The protons of the aromatic methyl group would show a correlation to the aromatic carbon to which it is attached.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the precise molecular mass of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the molecular formula to be C₁₀H₁₃NO₂. The exact mass can distinguish it from other compounds that may have the same nominal mass.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 180.1025 |

| [M+Na]⁺ | 202.0844 |

Investigation of Characteristic Fragmentation Patterns

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure.

A common fragmentation pathway for amides is the cleavage of the amide bond. For this compound, this could lead to the formation of a propanoyl cation and a N-hydroxy-2-methylaniline radical cation, or their corresponding neutral and charged fragments. Another likely fragmentation is the loss of the hydroxyl group. The presence of the methyl group on the phenyl ring can also influence the fragmentation, potentially leading to the formation of a tropylium-like ion.

Expected Key Fragment Ions in the Mass Spectrum of this compound:

| m/z | Possible Fragment Structure |

| 179 | [M]⁺• (Molecular Ion) |

| 123 | [M - C₃H₄O]⁺• |

| 106 | [M - C₃H₅NO]⁺• |

| 91 | [C₇H₇]⁺ |

| 57 | [C₃H₅O]⁺ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Hydroxyl, Amide Carbonyl)

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. In the structural elucidation of this compound, IR spectroscopy plays a crucial role in confirming the presence of its characteristic hydroxyl (-OH) and amide carbonyl (C=O) functionalities. The absorption of specific frequencies of IR radiation corresponds to the vibrational excitation of particular bonds within the molecule, providing a unique spectral fingerprint.

The analysis of the IR spectrum of this compound reveals distinct absorption bands that are indicative of its molecular structure. The presence of the N-hydroxyl group is typically confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

A strong, sharp absorption peak is characteristically observed for the carbonyl group (C=O) of the amide functionality. For tertiary amides, this stretching vibration typically appears in the range of 1670-1630 cm⁻¹. The precise position of this band can be influenced by the electronic and steric effects of the neighboring substituents.

Furthermore, the IR spectrum will exhibit characteristic absorptions corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic propane chain, as well as C-N stretching vibrations. While a definitive spectrum for this compound is not publicly available, data from structurally similar compounds, such as N-hydroxy-N-methyl fattyamide, show a distinct O-H stretch around 3420 cm⁻¹, an amide C=O stretch at approximately 1650 cm⁻¹, and a C-N stretch near 1041 cm⁻¹ scispace.com. Propanamide itself displays a strong C=O stretch between 1690-1650 cm⁻¹ docbrown.info.

Detailed research findings on analogous compounds provide a basis for the interpretation of the expected IR spectrum of this compound. The key vibrational modes and their expected absorption ranges are summarized in the interactive data table below.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretching | N-Hydroxyl | 3400 - 3200 | Medium, Broad |

| C-H Stretching (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium |

| C-H Stretching (Aliphatic) | Methyl, Ethyl Groups | 2980 - 2850 | Medium to Strong |

| C=O Stretching | Amide Carbonyl | 1670 - 1630 | Strong, Sharp |

| C=C Stretching | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-N Stretching | Amide | 1300 - 1000 | Medium |

The analysis of these characteristic absorption bands in the IR spectrum provides critical evidence for the confirmation of the molecular structure of this compound, specifically verifying the integrity of the key hydroxyl and amide carbonyl functional groups.

Computational and Theoretical Investigations into N Hydroxy N 2 Methylphenyl Propanamide

Quantum Chemical Studies of N-hydroxy-N-(2-methylphenyl)propanamide Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, governed by its electron distribution. For this compound, these studies reveal key information about its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can identify the lowest energy conformation, which is the most likely structure of the molecule. For this compound, DFT calculations, hypothetically performed using the B3LYP functional with a 6-311++G(d,p) basis set, would yield the optimized bond lengths and angles. These theoretical values provide a foundational understanding of the molecule's structural parameters in the absence of experimental crystallographic data.

Interactive Table 1: Theoretical Geometric Parameters of this compound

| Parameter | Bond/Angle | Theoretical Value (DFT) |

| Bond Length | C=O | 1.24 Å |

| C-N | 1.36 Å | |

| N-O | 1.41 Å | |

| C-C (propanamide) | 1.53 Å | |

| C-C (phenyl) | 1.39 Å (average) | |

| Bond Angle | O=C-N | 122.5° |

| C-N-O | 118.0° | |

| C-C-N | 115.0° |

Note: The data in this table is hypothetical and based on typical values for similar N-aryl hydroxamic acids, generated for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the N-hydroxy group and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the carbonyl group, making it susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and reactivity. researchgate.net

Interactive Table 2: Theoretical FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Note: This data is illustrative and derived from theoretical calculations on structurally related N-phenylacetamide derivatives.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic interactions. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and are favorable for nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl and hydroxyl oxygen atoms, highlighting them as key sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic ring would show a mixed potential, with the pi-system being a region of moderate negative potential.

Molecular Docking and Simulation Studies of this compound

Molecular docking and simulation studies are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The hydroxamic acid moiety is a known zinc-binding group, and many hydroxamic acid derivatives are inhibitors of zinc-containing enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.gov

A hypothetical docking study of this compound with HDAC2, a common target for this class of compounds, could reveal its binding mode. nih.gov It is anticipated that the hydroxamic acid group would chelate the catalytic zinc ion in the active site. The phenyl ring could engage in hydrophobic interactions with nonpolar residues, and the carbonyl oxygen could form hydrogen bonds with amino acid residues in the binding pocket. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.

Interactive Table 3: Hypothetical Molecular Docking Results of this compound with HDAC2

| Parameter | Value/Residues |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | |

| Hydrogen Bonds | HIS145, GLY154 |

| Hydrophobic Interactions | PHE155, LEU276 |

| Metal Coordination | ZN²⁺ |

Note: This data is hypothetical and for illustrative purposes, based on typical docking results for hydroxamic acid-based HDAC inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the key molecular properties that influence a compound's efficacy, QSAR models can be instrumental in predicting the activity of novel derivatives, thereby guiding the design of more potent therapeutic agents. frontiersin.org

For this compound and its analogs, QSAR studies are pivotal in elucidating the structural requirements for their biological actions. These models are constructed by calculating a range of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with experimentally determined biological data.

Development of Physicochemical and Topological Descriptors for Predictive Models

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound, a variety of physicochemical and topological descriptors would be considered to build a comprehensive predictive model.

Physicochemical Descriptors: These descriptors quantify the physicochemical properties of a molecule, which are crucial for its pharmacokinetic and pharmacodynamic behavior. Key physicochemical descriptors relevant to this compound and its derivatives include:

Lipophilicity (LogP): This parameter measures the partitioning of a compound between an octanol (B41247) and water phase, indicating its hydrophobicity. It is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted. frontiersin.org

Molar Refractivity (MR): Related to the volume of a molecule and its polarizability, MR can provide insights into the nature of ligand-receptor interactions. researchgate.net

Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): A fundamental descriptor that influences a compound's size and bulk.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in this compound is critical for its interaction with biological targets. The hydroxyl and amide groups are key features in this regard.

Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule (its graph). They encode information about the size, shape, branching, and connectivity of atoms within the molecule. nih.gov Examples of topological indices that would be relevant for analyzing this compound and its derivatives include:

Wiener Index (W): The first and most widely known topological index, it is calculated as the sum of the distances between all pairs of vertices in the molecular graph. echemcom.com

Zagreb Indices (M1, M2): These indices are calculated from the degrees of the vertices in the molecular graph and are sensitive to the branching of the molecular skeleton. echemcom.com

Randić Index (χ): This connectivity index is one of the most popular topological indices and has been shown to correlate with various physicochemical properties. echemcom.com

Hosoya Index (Z): Defined as the total number of non-matching edges in a molecular graph, it is often used in QSAR studies. frontiersin.org

The table below illustrates a hypothetical set of calculated descriptors for this compound.

| Descriptor | Value | Description |

| Physicochemical | ||

| LogP | 1.85 | A measure of the compound's lipophilicity. |

| Molar Refractivity | 53.2 cm³/mol | Related to the molecular volume and polarizability. |

| TPSA | 52.5 Ų | The surface area of polar atoms, indicating potential for hydrogen bonding. |

| Molecular Weight | 179.22 g/mol | The mass of one mole of the compound. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms with lone pairs. |

| Topological | ||

| Wiener Index | 842 | Sum of all shortest path distances between pairs of non-hydrogen atoms. |

| Zagreb Index (M1) | 72 | Sum of the squares of the degrees of all non-hydrogen atoms. |

| Randić Index | 6.48 | A measure of the branching of the carbon skeleton. |

Correlation of Structural Features with Biological Response Data

Once a comprehensive set of descriptors has been calculated for a series of this compound derivatives, the next step in QSAR modeling is to correlate these descriptors with their measured biological activities. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov

The resulting QSAR equation provides a quantitative measure of how each descriptor contributes to the biological activity. For instance, a hypothetical QSAR equation might look like:

Biological Activity = c0 + c1LogP + c2TPSA + c3*Zagreb Index

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in biological activity, while a negative coefficient suggests the opposite.

Through the analysis of such QSAR models, researchers can deduce critical structural features of this compound derivatives that govern their biological response. For example, the model might reveal that:

Optimal Lipophilicity: A certain range of LogP values is optimal for activity, with either too high or too low lipophilicity being detrimental.

Importance of Hydrogen Bonding: The coefficients associated with TPSA or the number of hydrogen bond donors/acceptors can highlight the significance of these interactions for binding to the biological target.

The insights gained from these correlations are invaluable for the rational design of new derivatives of this compound with potentially enhanced biological activity. By understanding the structure-activity landscape, medicinal chemists can prioritize the synthesis of compounds that are predicted to be more potent and selective.

The following table presents hypothetical biological activity data and key descriptor values for a small series of this compound derivatives to illustrate the type of data used in a QSAR study.

| Compound | R-group | Biological Activity (IC50, µM) | LogP | TPSA (Ų) |

| This compound | H | 15.2 | 1.85 | 52.5 |

| Derivative 1 | 4-Fluoro | 12.8 | 2.03 | 52.5 |

| Derivative 2 | 4-Chloro | 10.5 | 2.35 | 52.5 |

| Derivative 3 | 4-Methoxy | 18.9 | 1.75 | 61.7 |

| Derivative 4 | 3-Methyl | 14.5 | 2.15 | 52.5 |

By analyzing such data, a QSAR model could be developed to predict the IC50 of new, unsynthesized derivatives, thereby streamlining the drug discovery process.

Biochemical Interaction Mechanisms and in Vitro Efficacy of N Hydroxy N 2 Methylphenyl Propanamide

Enzyme Inhibition Potency and Selectivity Studies

There is no publicly available scientific literature detailing the enzyme inhibition potency and selectivity of N-hydroxy-N-(2-methylphenyl)propanamide.

Inhibition of Histone Deacetylases (HDACs) by the Hydroxamic Acid Moiety

While the hydroxamic acid moiety is a known zinc-binding group characteristic of many histone deacetylase (HDAC) inhibitors, no studies were identified that have specifically evaluated the HDAC inhibitory activity of this compound. nih.govnih.govexplorationpub.com Consequently, there is no data on its potency or selectivity against different HDAC isoforms.

Modulation of Matrix Metalloproteinases (MMPs) and Other Metalloproteases

No research has been published investigating the modulatory effects of this compound on matrix metalloproteinases (MMPs) or other metalloproteases. Therefore, its inhibitory profile and potential selectivity for specific MMPs remain unknown. nih.govnih.gov

Exploration of Inhibition Mechanisms (e.g., Chelation, Competitive Binding)

In the absence of studies on its interaction with any enzymatic targets, the inhibition mechanisms of this compound, such as potential chelation of metal ions or competitive binding, have not been explored.

Interactions with Cyclooxygenases (COX) and Fatty Acid Amide Hydrolase (FAAH)

There is no available data from in vitro or in silico studies to suggest or confirm any interaction between this compound and cyclooxygenases (COX) or fatty acid amide hydrolase (FAAH). acs.orgnih.govnih.govresearchgate.netnih.gov

In Vitro Cellular Assays for Biological Activity Profiling

No biological activity profiling of this compound using in vitro cellular assays has been reported in the scientific literature.

Assessment of Antiproliferative Activities

There are no published studies assessing the antiproliferative activities of this compound against any cancer cell lines. As a result, no data tables of its potency, such as IC50 values, can be provided.

Quorum Sensing Inhibition (QSI) Investigations

Currently, there is no specific research detailing the quorum sensing inhibition (QSI) properties of this compound. However, the investigation of a novel compound's QSI potential is a critical area of research in the development of new antimicrobial strategies. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production, in a density-dependent manner. The disruption of these signaling pathways is a promising approach to mitigate bacterial pathogenicity without exerting selective pressure for antibiotic resistance.

In vitro investigations into the QSI activity of a compound like this compound would typically involve a series of established bioassays. A common initial step is the use of reporter strains of bacteria, such as Chromobacterium violaceum or engineered strains of Escherichia coli and Pseudomonas aeruginosa. These reporter strains are genetically modified to produce a quantifiable signal, such as a pigment (e.g., violacein in C. violaceum) or a fluorescent protein, in response to quorum sensing signals. A reduction in this signal in the presence of the test compound would indicate potential QSI activity.

Further, more specific assays would be employed to elucidate the mechanism of inhibition. For instance, researchers might investigate whether the compound inhibits the synthesis of the signaling molecules, known as autoinducers, or if it blocks the receptor protein that detects these signals. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to quantify autoinducer production in the presence and absence of the test compound.

The table below illustrates a hypothetical dataset that could be generated from such QSI investigations.

| Assay Type | Bacterial Strain | Endpoint Measured | This compound Concentration (µM) | % Inhibition (Hypothetical) |

| Violacein Inhibition | Chromobacterium violaceum | Violacein Production | 10 | 15% |

| 50 | 45% | |||

| 100 | 78% | |||

| GFP Reporter | E. coli (pSB401) | Green Fluorescent Protein | 10 | 12% |

| 50 | 42% | |||

| 100 | 75% | |||

| LasR Reporter | P. aeruginosa (PAO1-lasB-gfp) | Green Fluorescent Protein | 10 | 8% |

| 50 | 35% | |||

| 100 | 65% |

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

Specific studies on the antioxidant activity and oxidative stress mitigation mechanisms of this compound are not currently available in the scientific literature. The evaluation of a compound's antioxidant potential is a fundamental aspect of drug discovery, as oxidative stress is implicated in the pathophysiology of numerous diseases. In vitro antioxidant activity is typically assessed through a variety of assays that measure the compound's ability to scavenge free radicals and reduce oxidizing agents.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. In the DPPH assay, the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically by a decrease in absorbance. The FRAP assay measures the reduction of the ferric-tripyridyltriazine complex to its ferrous form, which results in a colored product. The ABTS assay is based on the ability of the antioxidant to quench the pre-formed ABTS radical cation.

To investigate the mechanisms of oxidative stress mitigation in a cellular context, researchers would utilize cell-based assays. For example, cells could be exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), in the presence or absence of this compound. The levels of intracellular reactive oxygen species (ROS) can then be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). Furthermore, the effect of the compound on the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), would be assessed.

A representative data table for in vitro antioxidant assays is presented below.

| Assay | Endpoint | This compound IC₅₀ (µM) (Hypothetical) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM) |

| DPPH Radical Scavenging | % Inhibition | 85.3 | 22.7 |

| ABTS Radical Scavenging | % Inhibition | 72.1 | 15.4 |

| Ferric Reducing Antioxidant Power (FRAP) | Fe²⁺ Equivalents | 120.5 | 45.8 |

General Receptor Agonism/Antagonism in Cell-Based Systems

There is a lack of specific data on the general receptor agonism or antagonism of this compound in cell-based systems. To characterize the interaction of a novel compound with specific cellular receptors, a variety of in vitro assays are utilized. These assays are crucial for identifying the molecular targets of a compound and predicting its pharmacological effects.

Initial screening for receptor binding is often performed using radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of cells or membranes expressing that receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand provides information about its binding affinity.

Functional cell-based assays are then used to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). These assays measure a downstream cellular response following receptor activation. For G-protein coupled receptors (GPCRs), for instance, this could involve measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. For other types of receptors, such as tyrosine kinases, the phosphorylation of downstream signaling proteins can be quantified. Reporter gene assays, where the activation of a receptor leads to the expression of a reporter protein like luciferase or β-galactosidase, are also widely used.

The following table provides an example of how data from a receptor activity screen might be presented.

| Receptor Target | Assay Type | Compound Activity (Hypothetical) | EC₅₀/IC₅₀ (µM) (Hypothetical) |

| Adrenergic Receptor α₁ | Calcium Flux | Antagonist | 25.6 |

| Dopamine Receptor D₂ | cAMP Accumulation | No significant activity | > 100 |

| Serotonin Receptor 5-HT₂ₐ | Reporter Gene | Agonist | 12.3 |

Investigation of Metabolic Stability in In Vitro Systems

Specific data on the metabolic stability of this compound in in vitro systems is not available in published literature. The assessment of metabolic stability is a critical step in the drug development process, as it helps to predict the in vivo half-life and clearance of a compound. nih.gov These studies are typically conducted using liver-derived systems, as the liver is the primary site of drug metabolism. thermofisher.com

The most common in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes. thermofisher.com Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. if-pan.krakow.pl In a typical microsomal stability assay, the test compound is incubated with liver microsomes and the necessary cofactors (e.g., NADPH), and the disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. nih.govif-pan.krakow.pl

Hepatocytes, which are intact liver cells, provide a more comprehensive model of liver metabolism as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, as well as the necessary cofactors. thermofisher.com Suspension or plated hepatocytes from various species (e.g., human, rat, mouse) are used to assess the metabolic fate of a compound. Similar to microsomal assays, the rate of disappearance of the parent compound is measured to determine its metabolic stability.

The table below shows a sample format for presenting metabolic stability data.

| In Vitro System | Species | In Vitro Half-life (t₁/₂) (min) (Hypothetical) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) (Hypothetical) |

| Liver Microsomes | Human | 45 | 15.4 |

| Rat | 28 | 24.7 | |

| Mouse | 15 | 46.2 | |

| Hepatocytes | Human | 62 | 11.2 |

| Rat | 35 | 19.8 | |

| Mouse | 21 | 33.0 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Hydroxy N 2 Methylphenyl Propanamide Analogues

Systematic Modification of the N-substituent and its Influence on Biochemical Activity

The N-substituent in N-hydroxy-N-arylalkanamides plays a crucial role in defining the compound's interaction with its biological target. In the parent compound, N-hydroxy-N-(2-methylphenyl)propanamide, the nitrogen of the hydroxamic acid is substituted with a 2-methylphenyl group. The nature of this aryl substituent is a key determinant of the compound's potency and selectivity.

Research into related N-hydroxy-N-phenylalkanamide derivatives has shown that the electronic and steric properties of the N-aryl group are critical. For instance, the introduction of various substituents on the phenyl ring can modulate the electronic density of the aryl group, which in turn can affect its interaction with the target protein. While specific data on a broad range of N-substituents for this compound is not extensively available in publicly accessible literature, general principles from analogous series can be applied. For example, in other series of hydroxamic acid-based inhibitors, the N-aryl group often binds in a hydrophobic pocket of the target enzyme. Therefore, the size, shape, and lipophilicity of this group are paramount.

In a hypothetical scenario based on general SAR principles for this class of compounds, one might expect the following trends upon systematic modification of the N-substituent:

| N-Substituent Modification | Predicted Influence on Biochemical Activity | Rationale |

|---|---|---|

| Replacement of Phenyl with other Aryl or Heteroaryl groups | Activity may increase or decrease depending on the specific ring system. | Different ring systems can alter the binding affinity through varied hydrophobic, pi-stacking, and hydrogen bonding interactions. |

| Introduction of Alkyl Groups on the Phenyl Ring | Potency can be enhanced if the alkyl group fits into a specific hydrophobic pocket. | Alkyl groups increase lipophilicity and can provide additional van der Waals interactions. |

| Introduction of Electron-Withdrawing Groups (e.g., halogens, nitro) | Activity may be enhanced or diminished depending on the specific interactions within the binding site. | These groups can alter the electronic properties of the aryl ring and may participate in specific polar interactions. |

| Introduction of Electron-Donating Groups (e.g., methoxy (B1213986), amino) | Can modulate activity by altering the electronic nature and potential for hydrogen bonding. | These groups can influence the overall conformation and interaction profile of the molecule. |

Exploration of Substituent Effects on the Phenyl Ring for Optimized Interactions

The phenyl ring of this compound serves as a crucial "cap" that interacts with the surface of the target enzyme, often in a region referred to as the "cap-binding pocket." The nature and position of substituents on this ring can profoundly impact the compound's binding affinity and selectivity. The parent compound features a methyl group at the ortho position.

The effect of substituents on an aromatic ring can be dissected into inductive and resonance effects, which alter the electron distribution and can influence intermolecular interactions such as hydrogen bonding and pi-stacking. rsc.org

A systematic exploration of substituents on the phenyl ring would likely reveal the following relationships, based on studies of similar classes of enzyme inhibitors:

Position of Substitution: The ortho, meta, and para positions are not equivalent. The 2-methyl group in the parent compound imposes a specific steric and electronic environment. Moving this methyl group to the meta or para position would alter the molecule's conformation and how it fits into the binding pocket. Generally, ortho-substitution can force the phenyl ring to adopt a twisted conformation relative to the propanamide linker, which can be either beneficial or detrimental to binding.

Nature of the Substituent:

Alkyl Groups: Small alkyl groups are often well-tolerated and can enhance potency by increasing hydrophobic interactions.

Halogens: Halogens like chlorine or fluorine can increase potency through favorable polar interactions or by occupying specific halogen-binding pockets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) are strongly deactivating and can influence the electronic character of the ring, potentially forming specific interactions with the target.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) can act as hydrogen bond acceptors or donors and alter the electronic properties of the ring.

A hypothetical data table illustrating these effects on a generic N-hydroxy-N-phenylpropanamide scaffold is presented below:

| Substituent on Phenyl Ring | Position | Predicted Biochemical Activity (e.g., IC50) | Rationale for Activity Change |

|---|---|---|---|

| -CH3 (parent) | ortho | Baseline | Provides a balance of steric and hydrophobic character. |

| -CH3 | meta | Potentially lower | Altered conformation may lead to a poorer fit in the binding pocket. |

| -CH3 | para | Potentially higher or lower | Depends on the specific topology of the binding pocket at this position. |

| -Cl | para | Potentially higher | Can form favorable halogen bonds and increase lipophilicity. |

| -OCH3 | para | Potentially higher | May act as a hydrogen bond acceptor with a specific residue. |

| -NO2 | meta | Potentially lower | Strong electron-withdrawing nature may be unfavorable for binding unless specific polar contacts are formed. |

Impact of Propanamide Backbone Stereochemistry and Alkyl Chain Length on Biological Efficacy

The propanamide backbone of this compound acts as a linker connecting the N-aryl cap and the hydroxamic acid. Both the length of the alkyl chain and the stereochemistry of this linker are critical determinants of biological activity.

Alkyl Chain Length: The length of the alkyl chain in N-hydroxy-N-arylalkanamides is a well-studied parameter in the context of enzyme inhibition. The linker must be of an optimal length to position the hydroxamic acid for effective chelation with the metal ion in the enzyme's active site while simultaneously allowing the aryl cap to bind effectively in its pocket.

Studies on analogous series of HDAC inhibitors have demonstrated that varying the chain length can have a dramatic effect on potency. For instance, in some series, extending the chain from a propanamide to a butanamide or pentanamide (B147674) can lead to a significant increase in activity, while further extension may lead to a decrease. This suggests the existence of an optimal distance between the cap and the metal-binding group.

Stereochemistry: The propanamide backbone contains a chiral center if a substituent is present on the alpha-carbon. While the parent compound this compound does not have a substituent at this position, analogues with such substitutions would be chiral. In such cases, the stereochemistry at this center would be expected to have a profound impact on biological efficacy. One enantiomer will likely orient the substituents in a manner that is more favorable for binding within the enzyme's active site, leading to a significant difference in potency between the enantiomers. This is a common observation in drug-receptor interactions where a specific three-dimensional arrangement of functional groups is required for optimal binding.

Correlation of Structural Motifs with Observed Biochemical Selectivity and Potency

Potency: High potency is generally achieved when the molecule's structure is complementary to the target's binding site, maximizing favorable interactions. For N-hydroxy-N-arylalkanamides, this typically involves:

An optimal N-aryl cap: One that fits snugly into a hydrophobic pocket and may form additional specific interactions (e.g., pi-stacking, hydrogen bonds).

An appropriately sized linker: The linker must have the correct length and conformation to span the distance between the cap-binding region and the active site metal ion.

An accessible hydroxamic acid: This group must be able to effectively chelate the metal ion in the active site, which is often the primary anchor for binding.

Selectivity: Selectivity for a particular enzyme over others (e.g., one HDAC isozyme over another) is often more challenging to achieve. It typically arises from exploiting subtle differences in the amino acid residues lining the binding pocket of different enzymes. For instance, the cap-binding region can vary significantly between different enzyme isoforms. An N-aryl substituent that is favorable for binding to one isoform may be sterically hindered or make unfavorable contacts in another. Therefore, careful tuning of the substituents on the phenyl ring is a key strategy for achieving selectivity.

The following table summarizes the correlation of structural features with potency and selectivity based on general principles observed in related compound series:

| Structural Motif | Impact on Potency | Impact on Selectivity |

|---|---|---|

| Bulky/Lipophilic N-Aryl Cap | Can increase potency through enhanced hydrophobic interactions. | Can enhance selectivity by exploiting unique features of the cap-binding pocket of a specific enzyme isoform. |

| Flexible Alkanamide Linker | May decrease potency due to entropic penalties upon binding. | Generally has a smaller impact on selectivity compared to the cap group. |

| Rigidified Linker (e.g., containing a double bond) | Can increase potency by reducing the entropic cost of binding. | Can influence selectivity by presenting the cap and zinc-binding groups in a more defined orientation. |

| Polar Substituents on the N-Aryl Cap | Can increase potency if they form specific hydrogen bonds or polar interactions. | A key driver of selectivity, as the presence of corresponding polar residues is highly isoform-specific. |

Future Research Perspectives and Translational Potential of N Hydroxy N 2 Methylphenyl Propanamide

Development of Advanced Synthetic Routes for Scalable Production

The journey of a promising compound from a laboratory curiosity to a clinically viable therapeutic agent is critically dependent on the development of a robust and scalable synthetic process. For N-hydroxy-N-(2-methylphenyl)propanamide, future research should focus on moving beyond traditional laboratory-scale syntheses to more advanced and efficient production methods.

Traditional methods for synthesizing hydroxamic acids often involve the reaction of carboxylic acid derivatives with hydroxylamine. researchgate.netnih.gov While effective on a small scale, these methods can present challenges in terms of yield, purity, and the use of hazardous reagents when scaled up. rsc.org Future research should explore innovative synthetic strategies to overcome these limitations.

One promising avenue is the use of continuous flow chemistry. vapourtec.com This technology offers several advantages over batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. vapourtec.com A continuous flow process for the synthesis of this compound could be designed, potentially starting from readily available precursors like 2-methylphenylamine and propanoyl chloride. The optimization of reaction conditions such as temperature, pressure, and residence time within a flow reactor could lead to a highly efficient and automated production system. vapourtec.com

Another area of focus should be the development of greener synthetic methods. This could involve the use of biocatalysts, such as enzymes, to mediate the formation of the hydroxamic acid moiety. researchgate.net Enzymatic synthesis can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of the chemical process. researchgate.net

The table below outlines potential advanced synthetic routes that could be explored for the scalable production of this compound.

| Synthetic Route | Key Advantages | Potential Challenges | Key Research Focus |

| Continuous Flow Synthesis | Enhanced reaction control, improved safety, potential for automation and high throughput. vapourtec.com | Initial setup costs, potential for clogging with solid byproducts. | Optimization of reactor design, solvent selection, and reaction parameters. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme stability and cost, substrate specificity. | Identification and engineering of suitable enzymes (e.g., amidases with amidotransferase activity). researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability can be challenging, potential for localized overheating. | Optimization of microwave parameters and solvent systems for uniform heating. |

Application of Chemoinformatics and Machine Learning for Novel Derivative Design

To explore the full therapeutic potential of the this compound scaffold, the design and synthesis of novel derivatives with improved properties is essential. Chemoinformatics and machine learning are powerful computational tools that can significantly accelerate this process. researchgate.net

By leveraging large chemical databases, chemoinformatic approaches can be used to perform virtual screening of potential derivatives of this compound. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a correlation between the chemical structure of the derivatives and their predicted biological activity. researchgate.net This allows for the in silico evaluation of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Machine learning algorithms, particularly deep learning, can be trained on existing data from other hydroxamic acid inhibitors to predict the properties of novel this compound derivatives. researchgate.net These models can learn complex relationships between chemical structures and biological activities, and even generate entirely new molecular structures with desired characteristics. researchgate.net This approach can help in designing derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The following table details how chemoinformatics and machine learning could be applied to the design of novel derivatives.

| Computational Approach | Application to Derivative Design | Expected Outcome |

| Virtual Screening | Filtering large libraries of virtual compounds based on the this compound scaffold against a specific biological target. | Identification of a smaller, more focused set of high-priority derivatives for synthesis. |

| QSAR Modeling | Building predictive models that link structural features of derivatives to their biological activity (e.g., inhibitory potency). | Guidance for the rational design of new derivatives with improved activity. |

| Generative Machine Learning Models | Training models on known active hydroxamic acids to generate novel molecular structures based on the this compound core. | Discovery of novel and diverse chemical scaffolds with potentially superior properties. |

| ADMET Prediction | Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. | Early identification and elimination of candidates with poor pharmacokinetic or toxicity profiles. |

Identification of Novel Biochemical Targets and Therapeutic Avenues

While hydroxamic acids are well-known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), the specific biochemical targets of this compound are yet to be elucidated. nih.govnih.gov Identifying these targets is a crucial step in understanding its mechanism of action and exploring its full therapeutic potential.

A variety of experimental and computational approaches can be employed for target identification. Phenotypic screening, where the effect of the compound is observed in cellular or organismal models, can provide initial clues about its biological function. Subsequent target deconvolution can be achieved using techniques such as affinity chromatography, where the compound is immobilized to pull down its binding partners from cell lysates.

Modern chemoproteomics approaches, coupled with mass spectrometry, offer a powerful platform for unbiased target identification. This involves treating cells or cell extracts with a tagged version of this compound to identify the proteins it directly interacts with.

Once potential targets are identified, further validation is necessary to confirm that the interaction with the target is responsible for the observed biological effect. This can involve techniques like genetic knockdown or knockout of the target protein to see if it recapitulates the effect of the compound. The identification of novel targets could open up new therapeutic avenues for this compound beyond the established applications of hydroxamic acids.

| Target Identification Method | Description | Potential Therapeutic Areas to Explore |

| Affinity Chromatography-Mass Spectrometry | This compound is immobilized on a solid support to capture its binding proteins from a cell lysate, which are then identified by mass spectrometry. | Cancer, inflammatory diseases, neurodegenerative disorders. nih.gov |

| Chemoproteomics | A tagged version of the compound is used to label its protein targets in a complex biological sample, followed by enrichment and identification. | Infectious diseases (e.g., by targeting bacterial metalloenzymes). nih.gov |

| Computational Target Prediction | In silico methods that use the structure of the compound to predict its potential binding targets based on structural similarity to known ligands or docking simulations. | A broad range of diseases depending on the predicted targets. |

| Phenotypic Screening followed by Target Deconvolution | The compound is tested in various disease models to identify a biological response, followed by experiments to identify the molecular target responsible for that response. | Any disease area where the compound shows a promising phenotype. |

Strategic Design of this compound-based Probes for Mechanistic Studies

To delve deeper into the mechanism of action of this compound and its derivatives, the development of chemical probes is an invaluable strategy. A chemical probe is a small molecule that is used to study a specific biological target or pathway. researchgate.net

Starting from the this compound scaffold, chemical probes can be designed by incorporating specific functional groups. For example, a fluorescent tag can be attached to create a probe for visualizing the subcellular localization of the compound and its targets. Alternatively, a "clickable" handle, such as an alkyne or azide (B81097) group, can be introduced to allow for the attachment of various reporter tags for applications like pull-down assays or target engagement studies.

The design of these probes requires careful consideration to ensure that the appended functional group does not significantly alter the biological activity of the parent compound. A well-designed set of probes, including a bioactive probe and a structurally similar but inactive control probe, can provide strong evidence for the on-target effects of this compound and help to elucidate its downstream signaling pathways.

The following table summarizes the types of chemical probes that could be developed and their applications.

| Type of Chemical Probe | Modification to this compound | Application in Mechanistic Studies |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualization of compound uptake and subcellular localization using fluorescence microscopy. |

| Biotinylated Probe | Covalent attachment of a biotin (B1667282) molecule. | Affinity-based pull-down of target proteins for identification by Western blotting or mass spectrometry. |

| Clickable Probe | Incorporation of a bioorthogonal handle (e.g., alkyne, azide). | Covalent labeling of target proteins in living cells for target engagement and proteomic profiling studies. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to target proteins upon photoactivation for irreversible labeling and target identification. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hydroxy-N-(2-methylphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-methylphenylamine with hydroxypropanoyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to suppress side reactions), use of a base (e.g., triethylamine) to scavenge HCl, and inert atmosphere (N₂/Ar). Solvent choice (e.g., dichloromethane or THF) affects reaction kinetics. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for purity. Analytical techniques like HPLC and NMR should confirm purity (>95%) and structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (amide NH at δ 8–10 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms regiochemistry.

- X-ray crystallography : Resolves 3D structure, including torsion angles and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines crystallographic data, requiring high-quality single crystals grown via slow evaporation .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 208.1) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal hydrolysis of the amide bond in humid environments, forming 2-methylaniline and hydroxypropanoic acid. Storage in desiccated, amber vials at –20°C minimizes degradation. LC-MS tracks degradation kinetics, while Arrhenius modeling predicts shelf life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the hydroxy group’s electron-withdrawing effect directs electrophilic substitution to the para position of the 2-methylphenyl ring. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like cyclooxygenase-2, guiding SAR studies .

Q. What experimental strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer : For disordered regions, iterative refinement in Olex2 or WinGX with restraints on bond lengths/angles improves model accuracy. Twinned crystals (e.g., pseudo-merohedral twinning) require the HKLF5 format in SHELXL for integration. High-resolution synchrotron data (λ = 0.7–1.0 Å) enhances signal-to-noise ratios .

Q. How do structural modifications (e.g., halogenation at the methylphenyl group) alter biological activity, and what assays validate these effects?

- Methodological Answer : Introduce halogens via electrophilic substitution (e.g., Cl₂/FeCl₃) to enhance lipophilicity and target binding. In vitro assays:

- Enzyme inhibition : IC₅₀ determination against COX-2 using fluorescence polarization.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa).

- ADMET : Microsomal stability (human liver microsomes) and Caco-2 permeability predict pharmacokinetics .

Q. What statistical methods analyze discrepancies in biological activity data across replicate studies?

- Methodological Answer : ANOVA identifies inter-experimental variability (p < 0.05). For dose-response outliers, Grubbs’ test (α = 0.05) detects anomalies. Meta-analysis (RevMan) aggregates data from multiple studies, adjusting for batch effects via random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.